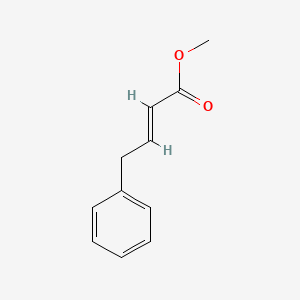

(E)-Methyl 4-phenylbut-2-enoate

Overview

Description

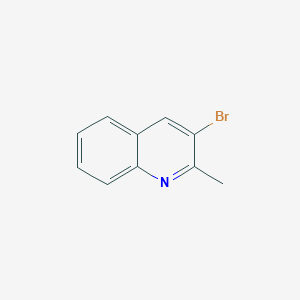

“(E)-Methyl 4-phenylbut-2-enoate” is a chemical compound with the molecular formula C11H12O2 . It has a molecular weight of 176.21 g/mol . The IUPAC name for this compound is methyl (E)-4-phenylbut-2-enoate .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a compound, methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate, has been synthesized by a condensation reaction of methyl-4-formylbenzoate and phenylhydrazine .Molecular Structure Analysis

The molecular structure of “(E)-Methyl 4-phenylbut-2-enoate” includes a phenyl group attached to a but-2-enoate moiety via a single bond . The compound has a double bond in the but-2-enoate part, which is in the E configuration .Chemical Reactions Analysis

While specific chemical reactions involving “(E)-Methyl 4-phenylbut-2-enoate” are not detailed in the search results, similar compounds have been reported to undergo reactions. For example, Methyl (E)-4-Phenyl-2-diazo-3-butenoate is a donor-acceptor precursor to the corresponding Ru-carbenoid that is utilized in C-H insertion and cyclopropanation reactions .Physical And Chemical Properties Analysis

The compound has several computed properties. It has a XLogP3 value of 2.9, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The compound also has four rotatable bonds .Scientific Research Applications

1. Biotransformation and Enoate Reductase Activity

(E)-4-Phenylbut-3-ene-2-one and its derivatives have been subjected to biotransformation mediated by whole cells of Pleurotus ostreatus, showcasing enoate reductase activity. This activity is significant for obtaining saturated ketones and alcohols with enantiomeric enrichment, which are valuable in synthetic chemistry (Skrobiszewski, Ogórek, Pląskowska, & Gładkowski, 2013).

2. Synthesis of HIV-1 Protease Inhibitors

A ligand-free Suzuki coupling method has been developed for uniting methyl (E)-4-bromobut-2-enoate with arylboronic acids. This method facilitates the synthesis of diverse aryl-substituted cores, which are integral in the development of HIV-1 protease inhibitors (Chiummiento, Funicello, Lupattelli, & Tramutola, 2012).

3. Synthesis of Fluorofuran Compounds

The synthesis of 3-fluorofuran-2(5H)-ones based on the Z/E photoisomerisation and cyclisation of 2-fluoro-4-hydroxybut-2-enoates has been researched. This method is crucial for creating novel fluorinated building blocks, which are important in pharmaceutical and material sciences (Pomeisl, Čejka, Kvíčala, & Paleta, 2007).

4. Inhibitors in M. tuberculosis Menaquinone Biosynthesis

CoA adducts of 4-Oxo-4-Phenylbut-2-enoates have shown inhibitory activity against MenB from the M. tuberculosis menaquinone biosynthesis pathway. These compounds, through interaction with the MenB oxyanion hole, have potential as novel therapeutic agents for tuberculosis (Li et al., 2011).

5. Asymmetric Organocatalytic Conjugate Additions

Research into the use of primary amine organocatalysts with various hydrogen bond donors has been conducted in the conjugate addition of aldehydes to (E)-methyl 2-oxo-4-phenylbut-3-enoate. These findings are significant for understanding the role of hydrogen bond donors in organocatalysis, impacting the field of asymmetric synthesis (Lao, Zhang, Wang, Li, Yan, & Luo, 2009).

Mechanism of Action

properties

IUPAC Name |

methyl (E)-4-phenylbut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-13-11(12)9-5-8-10-6-3-2-4-7-10/h2-7,9H,8H2,1H3/b9-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQGQILSLSHKEMT-WEVVVXLNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-Methyl 4-phenylbut-2-enoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(E)-3-anilino-1-methoxyprop-2-enylidene]propanedinitrile](/img/structure/B3036414.png)

![1-[(4-Bromophenyl)methyl]-3-[(2-methoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3036416.png)

![2-[(E)-1-methoxy-3-(4-phenylmethoxyanilino)prop-2-enylidene]propanedinitrile](/img/structure/B3036417.png)

![2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile](/img/structure/B3036419.png)

![3,4-dichloro-N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-N'-methylbenzenecarbohydrazide](/img/structure/B3036421.png)

![2,5-dichloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B3036428.png)

![(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(phenyl)methanone](/img/structure/B3036431.png)

![3-{[2-(2-Chlorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile](/img/structure/B3036432.png)

![2-(6-acetamidopyridin-3-yl)sulfanyl-N-[[3-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B3036434.png)